molecular formula C6H11N3O B586406 1-(2-Methoxyethyl)-1H-pyrazol-5-amine CAS No. 144991-37-7

1-(2-Methoxyethyl)-1H-pyrazol-5-amine

Cat. No.: B586406
CAS No.: 144991-37-7
M. Wt: 141.174
InChI Key: IRUSJUMBDXURDI-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a methoxyethyl group attached to the nitrogen at position 1 and an amine group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole with ammonia or an amine source under suitable conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of more robust catalysts to facilitate the reaction under milder conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering the functional groups.

    Substitution: The methoxyethyl or amine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution could introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may investigate its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

    1-(2-Methoxyethyl)-1H-pyrazole: Lacks the amine group at position 5.

    1-(2-Ethoxyethyl)-1H-pyrazol-5-amine: Similar structure but with an ethoxyethyl group instead of methoxyethyl.

    1-(2-Methoxyethyl)-3H-pyrazol-5-amine: Variation in the position of the nitrogen atoms in the pyrazole ring.

Uniqueness: 1-(2-Methoxyethyl)-1H-pyrazol-5-amine is unique due to the presence of both the methoxyethyl and amine groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methoxyethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-10-5-4-9-6(7)2-3-8-9/h2-3H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUSJUMBDXURDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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